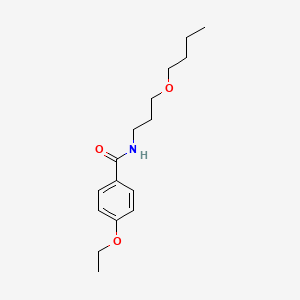
N-(3-butoxypropyl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-butoxypropyl)-4-ethoxybenzamide (BPEB) is a chemical compound that has gained significant attention in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). BPEB has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.
作用机制
N-(3-butoxypropyl)-4-ethoxybenzamide acts as a selective antagonist of the mGluR5 receptor. The mGluR5 receptor is a type of G protein-coupled receptor that is widely distributed in the brain. It plays a crucial role in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, N-(3-butoxypropyl)-4-ethoxybenzamide modulates the release of neurotransmitters, such as glutamate and dopamine, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-4-ethoxybenzamide has been shown to modulate various biochemical and physiological processes in the brain. It has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region involved in reward processing and addiction. N-(3-butoxypropyl)-4-ethoxybenzamide has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in stress response and anxiety.
实验室实验的优点和局限性
N-(3-butoxypropyl)-4-ethoxybenzamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, which reduces the risk of off-target effects. N-(3-butoxypropyl)-4-ethoxybenzamide is also relatively stable and can be easily administered to animals. However, N-(3-butoxypropyl)-4-ethoxybenzamide has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-(3-butoxypropyl)-4-ethoxybenzamide has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on N-(3-butoxypropyl)-4-ethoxybenzamide. One area of interest is the potential therapeutic applications of N-(3-butoxypropyl)-4-ethoxybenzamide in various neurological and psychiatric disorders. Further research is needed to determine the optimal dosing and administration of N-(3-butoxypropyl)-4-ethoxybenzamide for these conditions. Another area of interest is the development of more potent and selective mGluR5 antagonists. Finally, research is needed to better understand the mechanisms underlying the effects of N-(3-butoxypropyl)-4-ethoxybenzamide on neurotransmitter release and HPA axis activity.
Conclusion
In conclusion, N-(3-butoxypropyl)-4-ethoxybenzamide is a potent and selective antagonist of the mGluR5 receptor that has shown promising results in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders. While there are some limitations to its use in lab experiments, N-(3-butoxypropyl)-4-ethoxybenzamide has several advantages that make it a valuable tool for scientific research. Further research is needed to fully understand the potential of N-(3-butoxypropyl)-4-ethoxybenzamide as a therapeutic agent and to develop more potent and selective mGluR5 antagonists.
合成方法
The synthesis of N-(3-butoxypropyl)-4-ethoxybenzamide involves a multi-step process that includes the reaction of 4-ethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-butoxypropylamine. The final step involves the reaction of the amide intermediate with triethylamine to yield N-(3-butoxypropyl)-4-ethoxybenzamide.
科学研究应用
N-(3-butoxypropyl)-4-ethoxybenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in reducing drug-seeking behavior in animal models of addiction. N-(3-butoxypropyl)-4-ethoxybenzamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-(3-butoxypropyl)-4-ethoxybenzamide has been studied for its potential antipsychotic effects in animal models of schizophrenia.
属性
IUPAC Name |
N-(3-butoxypropyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-3-5-12-19-13-6-11-17-16(18)14-7-9-15(10-8-14)20-4-2/h7-10H,3-6,11-13H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVVKTPJBWYQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)-4-ethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5111061.png)
![6-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5111067.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5111085.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111091.png)
![propyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5111097.png)
![allyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5111098.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5111114.png)
![4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine](/img/structure/B5111121.png)
![N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5111138.png)
![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5111144.png)
![4,4,7-trimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5111150.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B5111153.png)
![diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate](/img/structure/B5111159.png)